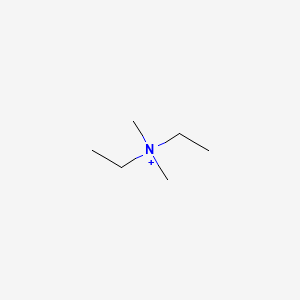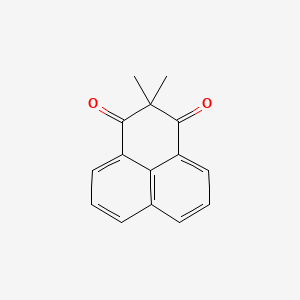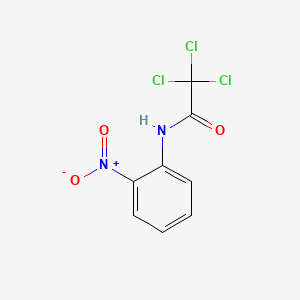
Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- is a chemical compound with the molecular formula C8H5Cl3N2O3 It is known for its unique structure, which includes a trichloroacetamide group and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- typically involves the reaction of trichloroacetyl chloride with 2-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloroacetamide group can undergo nucleophilic substitution reactions where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
科学的研究の応用
Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The nitrophenyl group may also participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
Acetamide, 2,2,2-trichloro-: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
Acetamide, N-(2-nitrophenyl)-: Does not have the trichloroacetamide group, resulting in different chemical properties and reactivity.
Acetamide, 2,2,2-trichloro-N-(2,6-dichloro-4-nitrophenyl)-: Contains additional chlorine atoms on the phenyl ring, which may influence its reactivity and biological activity.
Uniqueness
Acetamide, 2,2,2-trichloro-N-(2-nitrophenyl)- is unique due to the presence of both the trichloroacetamide and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
CAS番号 |
23326-83-2 |
|---|---|
分子式 |
C8H5Cl3N2O3 |
分子量 |
283.5 g/mol |
IUPAC名 |
2,2,2-trichloro-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3N2O3/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13(15)16/h1-4H,(H,12,14) |
InChIキー |
NCZQSPCRTZSEAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
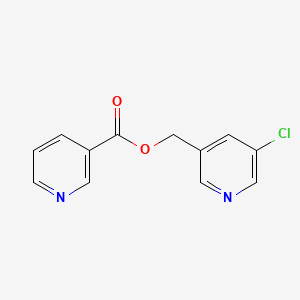
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
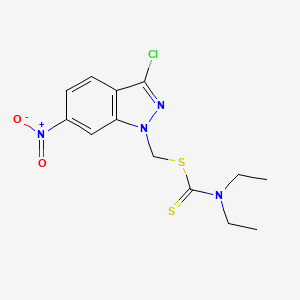
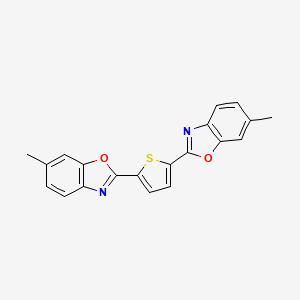
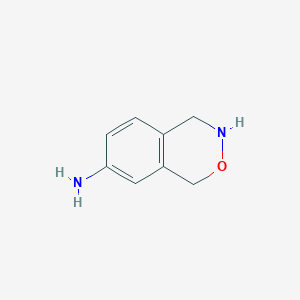
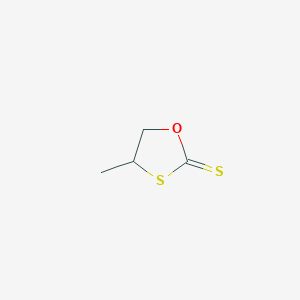
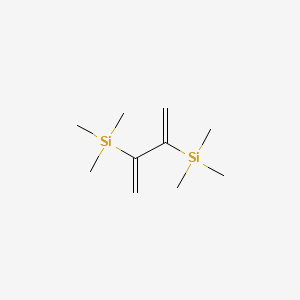
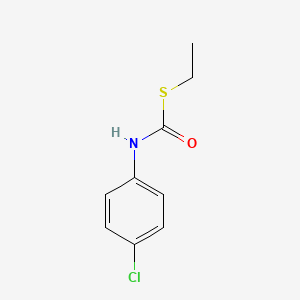
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)

